Carbonato de magnesio

Descripción general

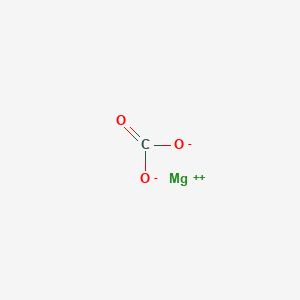

Descripción

El carbonato de magnesio es una sal inorgánica con la fórmula química MgCO₃. Es un sólido incoloro o blanco que se encuentra naturalmente como el mineral magnesita. El this compound es conocido por sus diversas formas hidratadas, incluyendo dihidrato (barringtonita), trihidrato (nesquehonita) y pentahidrato (lansfordita). Este compuesto se utiliza ampliamente en diversas industrias debido a sus propiedades únicas .

Mecanismo De Acción

El carbonato de magnesio ejerce sus efectos principalmente a través de su reacción con el ácido clorhídrico en el estómago. Esta reacción neutraliza el exceso de ácido estomacal, formando cloruro de magnesio, agua y dióxido de carbono. La neutralización del ácido estomacal proporciona alivio de los síntomas de acidez estomacal e indigestión . Además, los iones de magnesio juegan un papel crucial en varios procesos bioquímicos, incluida la activación de enzimas y la función muscular .

Aplicaciones Científicas De Investigación

El carbonato de magnesio tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como agente desecante y como precursor para la síntesis de otros compuestos de magnesio.

Biología: El this compound se utiliza en la preparación de tampones biológicos y como componente en medios de cultivo celular.

Medicina: Se utiliza como antiácido para aliviar los síntomas de indigestión y acidez estomacal.

Industria: El this compound se utiliza en la producción de materiales refractarios, caucho, cosméticos y agentes ignífugos.

Análisis Bioquímico

Biochemical Properties

Magnesium carbonate plays a crucial role in numerous biochemical reactions. It acts as a source of magnesium ions (Mg²⁺), which are essential cofactors for over 300 enzymatic reactions in the body. These reactions include those involved in energy production, protein synthesis, and nucleic acid metabolism. Magnesium carbonate interacts with enzymes such as ATPases, kinases, and phosphatases, facilitating their catalytic activity by stabilizing the structures of ATP and other nucleotide triphosphates . Additionally, magnesium carbonate helps maintain the structural integrity of ribosomes and nucleic acids, ensuring proper cellular function.

Cellular Effects

Magnesium carbonate influences various cellular processes, including cell signaling, gene expression, and metabolism. It modulates the activity of ion channels and transporters, affecting cellular ion homeostasis and signaling pathways. For instance, magnesium ions derived from magnesium carbonate can regulate the activity of calcium channels, impacting muscle contraction and neurotransmitter release . Furthermore, magnesium carbonate affects gene expression by acting as a cofactor for transcription factors and enzymes involved in DNA replication and repair. It also plays a role in cellular metabolism by participating in glycolysis, the citric acid cycle, and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, magnesium carbonate exerts its effects through various mechanisms. It binds to biomolecules such as nucleotides, proteins, and lipids, influencing their structure and function. Magnesium ions from magnesium carbonate can activate or inhibit enzymes by binding to their active sites or allosteric sites . For example, magnesium ions are required for the activation of ATPases, which hydrolyze ATP to provide energy for cellular processes. Additionally, magnesium carbonate can modulate gene expression by interacting with transcription factors and chromatin remodeling complexes, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium carbonate can change over time due to its stability and degradation. Magnesium carbonate is relatively stable under normal conditions but can decompose at high temperatures to form magnesium oxide and carbon dioxide . Long-term studies have shown that magnesium carbonate can maintain its biochemical activity over extended periods, although its effectiveness may decrease with prolonged exposure to moisture or acidic environments. In vitro and in vivo studies have demonstrated that magnesium carbonate can have sustained effects on cellular function, including maintaining ion homeostasis and supporting enzymatic activity.

Dosage Effects in Animal Models

The effects of magnesium carbonate vary with different dosages in animal models. At low to moderate doses, magnesium carbonate can enhance cellular function and support metabolic processes. At high doses, it may cause adverse effects such as gastrointestinal disturbances, including diarrhea and abdominal pain . Studies have shown that there is a threshold effect, where the benefits of magnesium carbonate plateau at a certain dosage, and further increases in dosage do not result in additional benefits. Toxicity studies in animal models have indicated that extremely high doses of magnesium carbonate can lead to hypermagnesemia, characterized by elevated magnesium levels in the blood, which can be harmful.

Metabolic Pathways

Magnesium carbonate is involved in several metabolic pathways, primarily through its role as a source of magnesium ions. These ions are essential cofactors for enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . Magnesium carbonate also interacts with enzymes such as hexokinase, phosphofructokinase, and pyruvate dehydrogenase, which are key regulators of metabolic flux. By influencing these enzymes, magnesium carbonate can affect the overall rate of metabolic reactions and the levels of metabolites within cells.

Transport and Distribution

Within cells and tissues, magnesium carbonate is transported and distributed through various mechanisms. Magnesium ions derived from magnesium carbonate can be transported across cell membranes by specific transporters such as TRPM6 and TRPM7 . These transporters facilitate the uptake of magnesium ions into cells, where they can participate in biochemical reactions. Additionally, magnesium ions can bind to proteins and other biomolecules, influencing their localization and function. The distribution of magnesium carbonate within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

Magnesium carbonate and its derived ions are localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. In the cytoplasm, magnesium ions participate in numerous enzymatic reactions and help maintain cellular ion homeostasis . Within mitochondria, magnesium ions are involved in ATP synthesis and the regulation of mitochondrial membrane potential. In the nucleus, magnesium ions play a role in DNA replication, repair, and transcription by interacting with nucleic acids and chromatin remodeling complexes. The subcellular localization of magnesium carbonate is influenced by targeting signals and post-translational modifications that direct it to specific compartments.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El carbonato de magnesio se puede sintetizar mediante varios métodos. Un método de laboratorio común implica la reacción entre una sal de magnesio soluble, como el cloruro de magnesio, y el bicarbonato de sodio. La reacción se puede representar de la siguiente manera: [ \text{MgCl}2 + 2\text{NaHCO}_3 \rightarrow \text{MgCO}_3 + 2\text{NaCl} + \text{H}_2\text{O} + \text{CO}_2 ] Esta reacción generalmente ocurre en una solución acuosa a temperatura ambiente {_svg_2}.

Métodos de producción industrial

Industrialmente, el this compound se produce por la carbonatación de la lechada de hidróxido de magnesio. Este proceso implica burbujear gas dióxido de carbono a través de la lechada, lo que da como resultado la precipitación de this compound. La reacción es la siguiente: [ \text{Mg(OH)}2 + \text{CO}_2 \rightarrow \text{MgCO}_3 + \text{H}_2\text{O} ] Este método es eficiente y se utiliza ampliamente en la producción de this compound a gran escala {_svg_3}.

Análisis De Reacciones Químicas

Tipos de reacciones

El carbonato de magnesio experimenta varios tipos de reacciones químicas, que incluyen:

Descomposición: Cuando se calienta, el this compound se descompone para formar óxido de magnesio y dióxido de carbono. [ \text{MgCO}3 \rightarrow \text{MgO} + \text{CO}_2 ]

Reacción con ácidos: El this compound reacciona con ácidos para formar la sal de magnesio correspondiente, agua y dióxido de carbono. Por ejemplo, con ácido clorhídrico[ \text{MgCO}_3 + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Reacción con ácido sulfúrico: [ \text{MgCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{MgSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones con this compound incluyen ácido clorhídrico, ácido sulfúrico y ácido acético. Estas reacciones generalmente ocurren a temperatura ambiente y dan como resultado la formación de sales de magnesio y la liberación de dióxido de carbono {_svg_4}.

Comparación Con Compuestos Similares

El carbonato de magnesio se puede comparar con otros compuestos de magnesio, como:

Óxido de magnesio (MgO): A diferencia del this compound, el óxido de magnesio es una base más fuerte y se utiliza como material refractario y como suplemento dietético.

Hidróxido de magnesio (Mg(OH)₂): Conocido como leche de magnesia, se utiliza como antiácido y laxante.

Sulfato de magnesio (MgSO₄):

El this compound es único debido a su capacidad de actuar como agente desecante y como antiácido, así como por su papel en diversas aplicaciones industriales. Su versatilidad y su amplia gama de usos lo convierten en un compuesto valioso en múltiples campos .

Propiedades

Número CAS |

13717-00-5 |

|---|---|

Fórmula molecular |

CH2MgO3 |

Peso molecular |

86.33 g/mol |

Nombre IUPAC |

magnesium;carbonate |

InChI |

InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4); |

Clave InChI |

XNEYCQMMVLAXTN-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].[Mg+2] |

SMILES canónico |

C(=O)(O)O.[Mg] |

Punto de ebullición |

Decomposes (NIOSH, 2024) Decomposes decomposes |

Color/Form |

Light, bulky, white powder |

Densidad |

2.96 (NIOSH, 2024) - Denser than water; will sink 3.0 Bulk density approximately 4 lb/cu ft Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/ White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/ Relative density (water = 1): 2.95 2.96 |

melting_point |

662 °F (Decomposes) (NIOSH, 2024) Decomposes at 350 990 °C 662 °F (decomposes) 662 °F (Decomposes) |

Key on ui other cas no. |

546-93-0 7757-69-9 13717-00-5 97660-38-3 546-93-0; 13717-00-5 |

Descripción física |

Magnesite appears as white, yellowish, grayish-white or brown crystalline solid or crystalline powder. Density: 3-3.1 g cm-3. An important ore for magnesium. Used in the manufacture of materials capable of withstanding very high temperatures. Sometimes used to produce carbon dioxide. Dry Powder Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Water or Solvent Wet Solid Odourless, light, white friable masses or as a bulky white powder White, odorless, crystalline powder; [NIOSH] WHITE POWDER. White, odorless, crystalline powder. |

Números CAS relacionados |

7757-69-9 |

Vida útil |

STABLE IN AIR |

Solubilidad |

0.01 % (NIOSH, 2024) 0.1g/L Practically insoluble both in water or ethanol White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/ 0.0106 G/100 CC COLD WATER SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA Insoluble in alcohol; soluble in acids Solubility in water, g/100ml at 20 °C: 0.01 (very poor) 0.01% |

Sinónimos |

anhydrous magnesium carbonate C.I. 77713 carbonic acid, magnesium salt (1:1), hydrate CI 77713 E-504 magnesite magnesite (Mg(CO3)) magnesium carbonate magnesium carbonate (1:1) hydrate magnesium carbonate anhydrous MgCO3.3H2O nesquehonite |

Presión de vapor |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Researchers frequently employ techniques like X-ray diffraction (XRD) to determine the crystalline structure of magnesium carbonate phases []. Additionally, Fourier-transform infrared (FTIR) spectroscopy provides insights into the functional groups present, differentiating between carbonates, hydroxides, and waters of hydration [, ]. Thermogravimetric analysis (TGA) is also essential for quantifying the water content and studying the thermal decomposition behavior of magnesium carbonate hydrates [, ].

A: To enhance compatibility with polymers like polyethylene and polypropylene, magnesium carbonate is modified with stearic acid [, ]. This surface treatment changes the material from hydrophilic to lipophilic, improving its dispersion within the polymer matrix and enhancing the mechanical properties of the composite [, ].

A: Magnesium carbonate is incorporated into refractory castables to enhance their properties [, ]. The addition of nano-sized magnesium carbonate improves the thermal shock resistance and slag resistance of corundum-spinel refractory materials []. The magnesium carbonate decomposes at high temperatures, forming magnesium oxide, which contributes to the desired refractory properties.

A: Yes, magnesium carbonate can serve as a precursor for producing high-purity magnesium oxide and other magnesium salts [, ]. This is typically achieved by controlled calcination of the magnesium carbonate, resulting in the formation of magnesium oxide with controlled particle size and morphology [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)

![[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate](/img/structure/B81108.png)

![Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate](/img/structure/B81111.png)